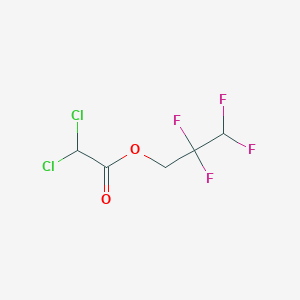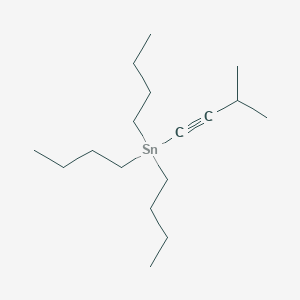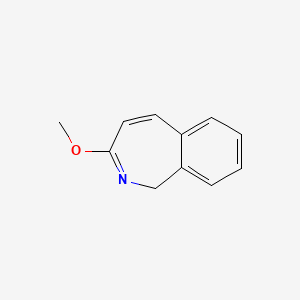
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester is a chemical compound with the molecular formula C5H4Cl2F4O2 This compound is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid molecule are replaced by dichloro and tetrafluoropropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester typically involves the esterification of dichloroacetic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing dichloroacetic acid and 2,2,3,3-tetrafluoropropanol, which may interact with specific enzymes or receptors in biological systems . The pathways involved in these interactions can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroacetic acid: A related compound with similar chemical properties but without the tetrafluoropropyl group.
2,2,3,3-Tetrafluoropropanol: Another related compound that serves as a precursor in the synthesis of the ester.
Uniqueness
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester is unique due to the presence of both dichloro and tetrafluoropropyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that require stability and reactivity under certain conditions .
Eigenschaften
CAS-Nummer |
57878-44-1 |
|---|---|
Molekularformel |
C5H4Cl2F4O2 |
Molekulargewicht |
242.98 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoropropyl 2,2-dichloroacetate |
InChI |
InChI=1S/C5H4Cl2F4O2/c6-2(7)3(12)13-1-5(10,11)4(8)9/h2,4H,1H2 |
InChI-Schlüssel |
CFSFZLRVXSSVBM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(F)F)OC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)

![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)


